molecular formula C10H8INO B3044386 1-Acetyl-6-iodoindole CAS No. 1000342-92-6

1-Acetyl-6-iodoindole

Cat. No.: B3044386
CAS No.: 1000342-92-6
M. Wt: 285.08 g/mol
InChI Key: FFKBIPHTDBIHPM-UHFFFAOYSA-N
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Description

1-Acetyl-6-iodoindole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals The structure of this compound consists of an indole ring substituted with an acetyl group at the first position and an iodine atom at the sixth position

Preparation Methods

The synthesis of 1-Acetyl-6-iodoindole can be achieved through several routes. One common method involves the iodination of 1-acetylindole. The process typically includes the following steps:

    Starting Material: 1-Acetylindole is used as the starting material.

    Iodination: The iodination reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is typically performed in an organic solvent like acetic acid or dichloromethane.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

1-Acetyl-6-iodoindole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the sixth position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents or organolithium compounds.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols. Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Acetyl-6-iodoindole has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use it to study the interactions of indole derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-iodoindole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl group and iodine atom can influence the compound’s binding affinity and specificity. For example, the iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets.

Comparison with Similar Compounds

1-Acetyl-6-iodoindole can be compared with other indole derivatives, such as:

    1-Acetylindole: Lacks the iodine substitution, making it less reactive in certain substitution reactions.

    6-Iodoindole: Lacks the acetyl group, which may affect its biological activity and chemical reactivity.

    1-Acetyl-5-iodoindole:

The uniqueness of this compound lies in the specific positioning of the acetyl and iodine groups, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

1-(6-iodoindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7(13)12-5-4-8-2-3-9(11)6-10(8)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKBIPHTDBIHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CC2=C1C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646814
Record name 1-(6-Iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-92-6
Record name 1-(6-Iodo-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Iodo-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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